1-(Diisopropylphenyl)butane-1,3-dione
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Overview
Description
1-(Diisopropylphenyl)butane-1,3-dione is an organic compound with the molecular formula C16H22O2. It is a derivative of butane-1,3-dione, where one of the hydrogen atoms is replaced by a diisopropylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diisopropylphenyl)butane-1,3-dione typically involves the reaction of diisopropylbenzene with butane-1,3-dione under specific conditions. One common method is the Friedel-Crafts acylation, where diisopropylbenzene reacts with butane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(Diisopropylphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(Diisopropylphenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Diisopropylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Diphenyl)butane-1,3-dione
- 1-(Diethylphenyl)butane-1,3-dione
- 1-(Dimethylphenyl)butane-1,3-dione
Uniqueness
1-(Diisopropylphenyl)butane-1,3-dione is unique due to the presence of the diisopropylphenyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and influences its reactivity and applications.
Properties
CAS No. |
85005-62-5 |
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Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
1-[2,3-di(propan-2-yl)phenyl]butane-1,3-dione |
InChI |
InChI=1S/C16H22O2/c1-10(2)13-7-6-8-14(16(13)11(3)4)15(18)9-12(5)17/h6-8,10-11H,9H2,1-5H3 |
InChI Key |
MAIKJEHQRKKPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)CC(=O)C)C(C)C |
Origin of Product |
United States |
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